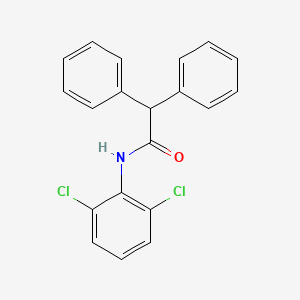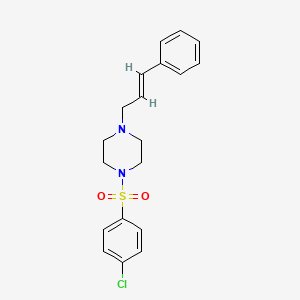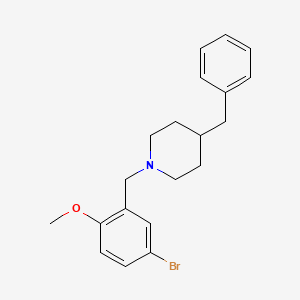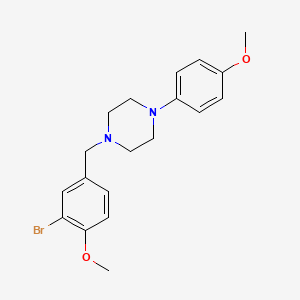![molecular formula C18H21BrN2O B3442250 1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3442250.png)
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine
概要
説明
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals
準備方法
The synthesis of 1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves a multi-step process. One common method involves the reaction of 3-bromobenzyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
化学反応の分析
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
科学的研究の応用
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antipsychotic and antidepressant agent due to its interaction with serotonin and dopamine receptors.
Materials Science: The compound has been investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It has shown promise in studies related to neurodegenerative diseases like Parkinson’s and Alzheimer’s.
作用機序
The mechanism of action of 1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with various molecular targets, including serotonin and dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter levels in the brain, leading to its potential therapeutic effects in treating psychiatric disorders .
類似化合物との比較
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-bromophenyl)piperazine: Known for its use in the synthesis of various pharmaceuticals.
1-(4-methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(3-chlorophenyl)piperazine: Investigated for its antipsychotic properties.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the piperazine family.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-22-18-7-5-17(6-8-18)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRZMRPZXOEJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3442168.png)
![2-fluoro-N-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B3442178.png)
![2-{3-[3-(4-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3442182.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3442184.png)
![2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide](/img/structure/B3442185.png)
![6-acetyl-1-(4-bromophenyl)-2,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3442186.png)
![2-fluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide](/img/structure/B3442194.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide](/img/structure/B3442210.png)
![Ethyl 4-{[1,1'-biphenyl]-4-sulfonamido}benzoate](/img/structure/B3442217.png)
![1-(2-Chlorophenyl)-4-[(2,3-dichlorophenyl)methyl]piperazine](/img/structure/B3442222.png)



